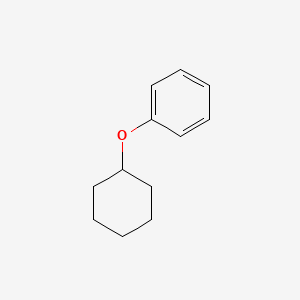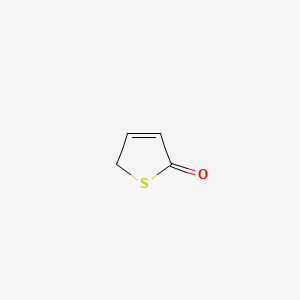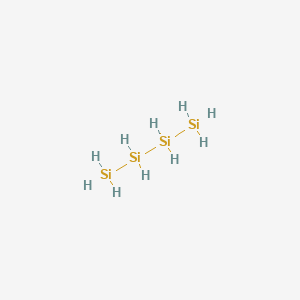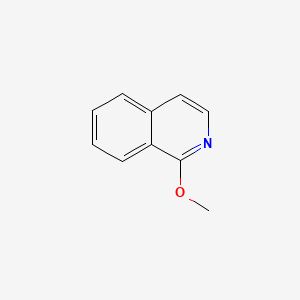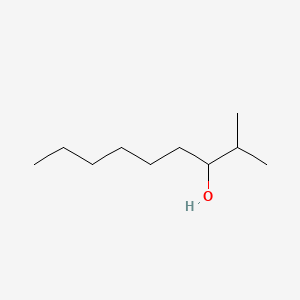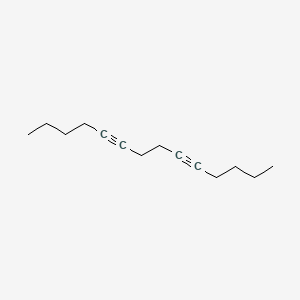
3-Chloro-3-methylpentane
Descripción general
Descripción
3-Chloro-3-methylpentane (3C3MP) is a chemical compound with the molecular formula CH3C(C2H5)2Cl . It has a structure similar to tertiary chloride groups which are formed as structural defects during the radical polymerization of vinyl chloride (VC) .
Synthesis Analysis
3C3MP can be used as a reactant to prepare chloro (1-ethyl-1-methylpropyl)magnesium (Grignard reagent), which is used in the Kumada–Tamao–Corriu coupling reaction .Molecular Structure Analysis
The 3-Chloro-3-methylpentane molecule contains a total of 19 bonds. There are 6 non-H bonds and 2 rotatable bonds .Chemical Reactions Analysis
3C3MP has been used in studies of radical polymerization of vinyl chloride (VC). It serves as an ideal model compound to study if tertiary chloride defect present in commercial PVC can be active initiating species for metal-catalyzed living radical graft copolymerization .Physical And Chemical Properties Analysis
3C3MP is a liquid at room temperature with a density of 0.885 g/mL at 25 °C . It has a refractive index of 1.421 and boils at 115-116 °C/760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Grignard Reagents
3-Chloro-3-methylpentane (3C3MP) can be used as a reactant to prepare chloro (1-ethyl-1-methylpropyl)magnesium, a Grignard reagent. This reagent is utilized in the Kumada–Tamao–Corriu coupling reaction, which is a method for creating carbon-carbon bonds in organic synthesis .
Study of Radical Polymerization
3C3MP has a structure similar to tertiary chloride groups that form as structural defects during the radical polymerization of vinyl chloride (VC). It serves as an ideal model compound to study if these tertiary chloride defects can act as active initiating species for metal-catalyzed living radical graft copolymerization .
Thermodynamic Property Research
The compound is also used in thermodynamic property research. The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for pure compounds like 3C3MP, which are essential for various scientific and industrial applications .
Safety And Hazards
3C3MP is classified as a highly flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and using personal protective equipment .
Propiedades
IUPAC Name |
3-chloro-3-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJUIFOPCZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238703 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-methylpentane | |
CAS RN |
918-84-3 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-3-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the solvolysis of 3-chloro-3-methylpentane in alcohols of interest to researchers?
A1: Studying the kinetics and mechanisms of solvolysis reactions, like the one involving 3-chloro-3-methylpentane, provides valuable insight into the nature of chemical reactions and the factors that influence their rates. Researchers can use this information to develop a deeper understanding of chemical reactivity, solvent effects, and reaction mechanisms in general. [, , ]
Q2: What are the primary factors influencing the rate of solvolysis of 3-chloro-3-methylpentane in different alcohols?
A2: Research indicates that the rate of solvolysis is primarily influenced by the solvent's dipolarity, polarizability, and hydrogen bond donor acidity. These factors affect the stabilization of the transition state during the reaction. Interestingly, monoalcohols and dialcohols exhibit different behaviors in their influence on the reaction rate. [, ]
Q3: Has any unusual behavior been observed in the solvolysis rate of 3-chloro-3-methylpentane in specific solvent systems?
A3: Yes, studies have shown a suppression in the solvolysis rate of 3-chloro-3-methylpentane in a 2-butoxyethanol + water mixture near its lower consolute temperature. This phenomenon, known as "critical slowing down," highlights the significant impact of a solvent system's proximity to its critical point on reaction kinetics. []
Q4: How do researchers study the thermodynamics of the solvolysis reaction?
A4: By measuring the rate constants and infinite dilution activity coefficients of 3-chloro-3-methylpentane in various alcohols at a constant temperature (e.g., 298.15 K), researchers can gain valuable information about the activation thermodynamics of the solvolysis process. These measurements provide insights into the energy changes associated with the reaction and contribute to a more comprehensive understanding of the factors governing the reaction's progression. []
Q5: Are there analytical techniques available to study the solvation of 3-chloro-3-methylpentane in different alcohols?
A5: Yes, calorimetric techniques can be employed to determine the enthalpies of solution for 3-chloro-3-methylpentane in various monoalcohols and dialcohols. This data provides valuable insight into the solvation process and the interactions between the solute and solvent molecules. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






